molecular formula C7F5KO2 B1419116 Potassium pentafluorobenzoate CAS No. 58521-27-0

Potassium pentafluorobenzoate

Cat. No.: B1419116
CAS No.: 58521-27-0
M. Wt: 250.16 g/mol
InChI Key: UGUYWPVNVFXIAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium pentafluorobenzoate is a chemical compound with the molecular formula C₇H₂F₅KO₂. It is a potassium salt of pentafluorobenzoic acid, characterized by the presence of five fluorine atoms attached to a benzene ring. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium pentafluorobenzoate can be synthesized through the decarboxylative cross-coupling reaction of pentafluorobenzoic acid with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent such as diglyme or N,N-dimethylacetamide (DMAc) at elevated temperatures (130-160°C) in the presence of a copper catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of commercially available and inexpensive reagents. The process is optimized to ensure high yields and cost-effectiveness. The copper-catalyzed decarboxylative cross-coupling method is commonly employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium pentafluorobenzoate undergoes various chemical reactions, including:

    Decarboxylative Cross-Coupling: This reaction involves the coupling of this compound with aryl halides to form polyfluorobiaryls. .

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

potassium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYWPVNVFXIAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium pentafluorobenzoate
Reactant of Route 2
Potassium pentafluorobenzoate
Reactant of Route 3
Potassium pentafluorobenzoate
Reactant of Route 4
Potassium pentafluorobenzoate
Reactant of Route 5
Potassium pentafluorobenzoate
Reactant of Route 6
Potassium pentafluorobenzoate
Customer
Q & A

Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?

A1: this compound serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).

Q2: Why is this compound specifically chosen for this reaction?

A2: this compound is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.